HDAC6 Inhibitory Potency: 4-Fluoro-3-hydroxybenzamide Achieves a 5 nM IC50
In a direct enzymatic assay measuring inhibition of recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells, 4-Fluoro-3-hydroxybenzamide exhibited an IC50 value of 5 nM [1]. This potency places it in the same low-nanomolar tier as advanced lead compounds, while the structurally related non-fluorinated parent 3-hydroxybenzamide typically requires >100 µM concentrations to achieve comparable inhibition in similar HDAC assays [2]. The presence of the 4-fluoro substituent on the benzamide ZBG is a critical determinant of this ~20,000-fold potency enhancement.
| Evidence Dimension | HDAC6 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 3-Hydroxybenzamide (unsubstituted parent scaffold) |
| Quantified Difference | ~20,000-fold lower IC50 (5 nM vs. >100 µM baseline) |
| Conditions | Recombinant human HDAC6, fluorogenic substrate (Fluor de Lys), in vitro |
Why This Matters
Procurement of 4-Fluoro-3-hydroxybenzamide directly enables low-nanomolar HDAC6 target engagement studies that would be impossible using the unsubstituted 3-hydroxybenzamide scaffold.
- [1] BindingDB. Entry BDBM50531051 (CHEMBL4470373). Affinity Data: IC50 5 nM for HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051. View Source
- [2] BRENDA Enzyme Database. Ligand: 3-Hydroxybenzamide. IC50 data. https://www.brenda-enzymes.info/ligand.php?ligand_id=1055. View Source
